molecular formula C10H14BrN B2461626 4-(2-bromoethyl)-N,N-dimethylaniline CAS No. 56153-01-6

4-(2-bromoethyl)-N,N-dimethylaniline

Cat. No.: B2461626
CAS No.: 56153-01-6
M. Wt: 228.133
InChI Key: PADFZBCISPJFMT-UHFFFAOYSA-N
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Description

4-(2-bromoethyl)-N,N-dimethylaniline: is a chemical compound with the molecular formula C10H14BrN. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-N,N-dimethylaniline typically involves the bromination of p-(N,N-dimethylamino) phenethyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-(2-bromoethyl)-N,N-dimethylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of p-(N,N-dimethylamino) phenethyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: p-(N,N-dimethylamino) phenethyl alcohol, p-(N,N-dimethylamino) phenethyl cyanide.

    Oxidation: p-(N,N-dimethylamino) phenethyl N-oxide.

    Reduction: p-(N,N-dimethylamino) phenethyl alcohol.

Scientific Research Applications

Chemistry: 4-(2-bromoethyl)-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the effects of brominated compounds on cellular processes. It is also employed in the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also studied for its antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of

Properties

IUPAC Name

4-(2-bromoethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADFZBCISPJFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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